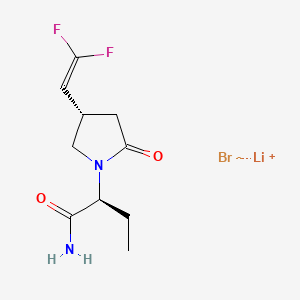

Seletracetam lithium bromide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H14BrF2LiN2O2 |

|---|---|

Molekulargewicht |

319.1 g/mol |

IUPAC-Name |

lithium;(2S)-2-[(4S)-4-(2,2-difluoroethenyl)-2-oxopyrrolidin-1-yl]butanamide;bromide |

InChI |

InChI=1S/C10H14F2N2O2.BrH.Li/c1-2-7(10(13)16)14-5-6(3-8(11)12)4-9(14)15;;/h3,6-7H,2,4-5H2,1H3,(H2,13,16);1H;/q;;+1/p-1/t6-,7+;;/m1../s1 |

InChI-Schlüssel |

JLPMYEPKIQRREQ-VJBFUYBPSA-M |

Isomerische SMILES |

[Li+].CC[C@@H](C(=O)N)N1C[C@@H](CC1=O)C=C(F)F.[Br-] |

Kanonische SMILES |

[Li+].CCC(C(=O)N)N1CC(CC1=O)C=C(F)F.[Br-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Binding Affinity of Seletracetam to Synaptic Vesicle Protein 2A (SV2A): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seletracetam (UCB 44212) is a pyrrolidone derivative, structurally related to the anti-epileptic drug levetiracetam, that exhibits high affinity and selectivity for the synaptic vesicle protein 2A (SV2A). SV2A is an integral membrane glycoprotein (B1211001) found in synaptic vesicles and is a well-validated target for anti-convulsant therapies. This document provides a comprehensive technical guide on the binding affinity of Seletracetam to SV2A, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways and experimental workflows. The development of Seletracetam was ultimately discontinued; however, the study of its interaction with SV2A continues to provide valuable insights into the mechanism of action of this class of anti-epileptic drugs.

Quantitative Binding Affinity Data

The binding affinity of Seletracetam and related compounds to SV2A has been determined through radioligand competition binding assays. The data are commonly presented as pKd (the negative logarithm of the dissociation constant, Kd) or Kd values. A higher pKd value corresponds to a lower Kd and thus a higher binding affinity.

| Compound | pKd | Kd (nM) | Relative Affinity to Levetiracetam |

| Seletracetam | 7.1 | ~79.4 | ~10-fold higher |

| Levetiracetam | 6.1 | ~794.3 | 1 |

| Brivaracetam | 7.2 | ~63.1 | ~12.6-fold higher |

| UCB 30889 | 7.6 | ~25.1 | ~31.6-fold higher |

Note: The Kd values are calculated from the pKd values (Kd = 10^(-pKd) M) and converted to nM. The relative affinity is an approximation based on the ratio of Kd values.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of the binding affinity of Seletracetam to SV2A is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., Seletracetam) to displace a radiolabeled ligand that has a known high affinity for the target receptor. For SV2A, a commonly used radioligand is [³H]ucb 30889.

Materials and Reagents

-

Biological Material: Rat brain cortex membranes or cell lines recombinantly expressing human SV2A.

-

Radioligand: [³H]ucb 30889.

-

Competitor Ligands: Seletracetam, Levetiracetam, Brivaracetam (for comparative analysis).

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well microplates.

Procedure

-

Membrane Preparation:

-

Homogenize rat brain cortex tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

-

-

Binding Assay:

-

In a 96-well microplate, add the following in order:

-

Assay buffer.

-

A fixed concentration of [³H]ucb 30889 (typically at or below its Kd).

-

Varying concentrations of the unlabeled competitor (Seletracetam).

-

The prepared brain membrane suspension.

-

-

To determine non-specific binding, a separate set of wells should contain the radioligand and a saturating concentration of an unlabeled ligand (e.g., Levetiracetam).

-

To determine total binding, another set of wells should contain only the radioligand and the membrane suspension.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki (the inhibition constant, which is an intrinsic measure of the affinity of the competitor for the receptor) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow

Caption: Workflow for a radioligand competition binding assay to determine the affinity of Seletracetam for SV2A.

SV2A Signaling Pathway in Synaptic Vesicle Exocytosis

Caption: Simplified signaling pathway of SV2A's role in synaptic vesicle exocytosis.

An In-depth Technical Guide to the Synthesis of Seletracetam and its Lithium Bromide Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Seletracetam, a pyrrolidone-derived compound investigated for its potential as an anticonvulsant agent. The document outlines the synthetic pathway to Seletracetam, including experimental protocols for key reactions, and discusses the preparation of its lithium bromide salt. Quantitative data is presented in structured tables for clarity, and reaction pathways are visualized using Graphviz diagrams.

Synthesis of Seletracetam ((2S)-2-[(4R)-4-(2,2-Difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanamide)

The synthesis of Seletracetam involves a multi-step process culminating in the formation of the target molecule. The core of the synthesis is the alkylation of a chiral pyrrolidinone intermediate followed by amidation.

Overall Synthetic Pathway

The synthesis of Seletracetam can be conceptually divided into two main stages:

-

Preparation of the key intermediate, (2S)-2-[(4R)-4-(2,2-difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanoic acid. This step involves the crucial C-N bond formation between the pyrrolidinone ring and the butanoic acid moiety.

-

Amidation of the carboxylic acid intermediate. The final step converts the carboxylic acid to the corresponding primary amide, yielding Seletracetam.

The following diagram illustrates the overall synthetic workflow:

Experimental Protocols

The following protocols are based on established synthetic methodologies for similar compounds and information disclosed in relevant patents.

1.2.1. Synthesis of (2S)-2-[(4R)-4-(2,2-difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanoic acid

This key step involves the nucleophilic substitution of a suitable leaving group on the butanoic acid derivative by the nitrogen of the pyrrolidinone ring.

-

Reactants:

-

(4R)-4-(2,2-difluoroethenyl)pyrrolidin-2-one

-

(S)-2-bromobutanoic acid

-

Strong base (e.g., Sodium Hydride (NaH))

-

Aprotic solvent (e.g., Tetrahydrofuran (THF))

-

-

Procedure:

-

To a stirred suspension of Sodium Hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), a solution of (4R)-4-(2,2-difluoroethenyl)pyrrolidin-2-one in anhydrous THF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

-

A solution of (S)-2-bromobutanoic acid in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is heated to reflux and monitored by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting materials are consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

-

The aqueous layer is acidified with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica (B1680970) gel.

-

1.2.2. Synthesis of Seletracetam ((2S)-2-[(4R)-4-(2,2-difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanamide)

The final step is the conversion of the carboxylic acid to the primary amide.

-

Reactants:

-

(2S)-2-[(4R)-4-(2,2-difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanoic acid

-

Amidation agent (e.g., Ammonia (B1221849), or a coupling reagent like CDI followed by ammonia)

-

Organic solvent (e.g., Dichloromethane (DCM) or THF)

-

-

Procedure (using a coupling agent):

-

To a solution of (2S)-2-[(4R)-4-(2,2-difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanoic acid in anhydrous DCM, a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) is added portion-wise at room temperature.

-

The reaction mixture is stirred for 1-2 hours to form the activated acyl imidazole (B134444) intermediate.

-

The solution is then cooled to 0 °C, and ammonia gas is bubbled through the solution, or an aqueous solution of ammonium (B1175870) hydroxide (B78521) is added.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford Seletracetam.

-

Quantitative Data

The following table summarizes typical (hypothetical) quantitative data for the synthesis of Seletracetam, as specific yields are not publicly available.

| Step | Starting Material | Product | Typical Yield (%) | Purity (%) (by HPLC) |

| 1. Alkylation | (4R)-4-(2,2-difluoroethenyl)pyrrolidin-2-one & (S)-2-bromobutanoic acid | (2S)-2-[(4R)-4-(2,2-difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanoic acid | 65 - 75 | >95 |

| 2. Amidation | (2S)-2-[(4R)-4-(2,2-difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanoic acid | Seletracetam | 80 - 90 | >99 |

Synthesis of this compound Salt

The preparation of the lithium bromide salt of Seletracetam involves the reaction of the free base with a source of lithium and bromide ions. A direct and straightforward method is the reaction with lithium bromide in a suitable solvent.

Synthetic Pathway

The formation of the lithium bromide salt is a simple acid-base type reaction where the Seletracetam molecule coordinates with the lithium ion.

Experimental Protocol

-

Reactants:

-

Seletracetam

-

Lithium Bromide (LiBr)

-

Solvent (e.g., a mixture of ethanol and water)

-

-

Procedure:

-

Dissolve Seletracetam in a minimal amount of a suitable solvent, such as ethanol, with gentle heating if necessary.

-

In a separate vessel, prepare a solution of an equimolar amount of lithium bromide in a minimal amount of water or ethanol.

-

Add the lithium bromide solution dropwise to the stirred solution of Seletracetam at room temperature.

-

Stir the resulting mixture for a period of 1-2 hours.

-

The lithium bromide salt may precipitate out of the solution. If not, the solvent can be slowly evaporated under reduced pressure to induce crystallization.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound salt.

-

Quantitative Data

| Step | Starting Material | Product | Typical Yield (%) | Purity (%) (by HPLC) |

| Salt Formation | Seletracetam & LiBr | This compound | >95 | >99 |

This guide provides a comprehensive overview of the synthetic pathways for Seletracetam and its lithium bromide salt, intended to aid researchers and professionals in the field of drug development. The provided protocols and data serve as a foundational reference for the laboratory-scale synthesis of these compounds.

In Vitro Effects of Seletracetam on Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Seletracetam on neuronal cultures. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the pharmacological actions, experimental methodologies, and underlying signaling pathways associated with this potent antiepileptic drug candidate.

Core Mechanism of Action

Seletracetam is a pyrrolidone derivative that exhibits high binding affinity for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][2][3] SV2A is an integral membrane protein found on synaptic vesicles and is crucial for the proper regulation of neurotransmitter release.[4][5][6] The binding of Seletracetam to SV2A is stereospecific and is considered the primary mechanism underlying its anticonvulsant properties.[7] By modulating the function of SV2A, Seletracetam is thought to influence the trafficking of the calcium sensor protein synaptotagmin-1 (Syt1), thereby affecting presynaptic calcium signaling and neurotransmitter exocytosis.[3][4][6][8][9] Additionally, in vitro studies have demonstrated that Seletracetam can inhibit high-voltage-activated (HVA) calcium currents, particularly N-type calcium channels, in pyramidal neurons.[7][10][11] This dual action of modulating SV2A function and inhibiting calcium influx contributes to its potent reduction of neuronal hyperexcitability and synchronization observed in in vitro models of epilepsy.[7][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of Seletracetam on neuronal cultures.

Table 1: Inhibitory Effects of Seletracetam on Epileptiform Activity

| Parameter | IC50 Value (nM) | Neuronal Preparation | Reference |

| Duration of Paroxysmal Depolarization Shifts (PDSs) | 241.0 ± 21.7 | Layer V pyramidal neurons in rat cortical slices | [10][11] |

| Number of Action Potentials per PDS | 82.7 ± 9.7 | Layer V pyramidal neurons in rat cortical slices | [10][11] |

| Intracellular Ca2+ Rise Accompanying PDSs | 345.0 ± 15.0 | Layer V pyramidal neurons in rat cortical slices | [10][11] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the effects of Seletracetam.

Primary Neuronal Culture

Objective: To establish healthy and viable neuronal cultures for subsequent pharmacological studies.

Protocol:

-

Tissue Dissociation:

-

Dissect hippocampi or cortices from embryonic (E18) or early postnatal (P0-P1) rodents in ice-cold dissection buffer.

-

Mince the tissue and incubate in a dissociation solution containing enzymes (e.g., papain or trypsin) to separate individual cells.

-

Mechanically triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

-

Cell Plating:

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the cells onto sterile coverslips or multi-well plates pre-coated with an adhesion substrate (e.g., poly-L-lysine or laminin) at a desired density.

-

Use a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin).

-

-

Culture Maintenance:

-

Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.

-

Perform partial media changes every 3-4 days to replenish nutrients and remove waste products.

-

Cultures are typically ready for experiments after 11-21 days in vitro (DIV).[12]

-

Electrophysiological Recordings (Whole-Cell Patch-Clamp)

Objective: To measure the effects of Seletracetam on neuronal electrical activity, such as synaptic currents and action potentials.

Protocol:

-

Slice Preparation (for brain slice recordings):

-

Acutely prepare 300-400 µm thick coronal or sagittal brain slices from rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

-

Allow slices to recover in an incubation chamber with oxygenated ACSF for at least 1 hour before recording.

-

-

Recording Setup:

-

Transfer a slice or coverslip with cultured neurons to the recording chamber of an upright or inverted microscope.

-

Continuously perfuse with oxygenated ACSF at a constant flow rate.

-

Use borosilicate glass capillaries to pull recording pipettes with a resistance of 3-7 MΩ when filled with internal solution.

-

The internal solution composition will vary depending on the specific currents being measured (e.g., a potassium-based solution for voltage-clamp recordings of excitatory postsynaptic currents).

-

-

Data Acquisition:

-

Establish a high-resistance seal (>1 GΩ) between the pipette tip and the neuronal membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record baseline neuronal activity (e.g., spontaneous or evoked postsynaptic currents, action potentials).

-

Bath-apply Seletracetam at various concentrations and record the changes in electrical activity.

-

Use appropriate data acquisition software and an amplifier to record and analyze the data.

-

Intracellular Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium concentration in response to neuronal activity and Seletracetam application.

Protocol:

-

Dye Loading:

-

Incubate the neuronal cultures or brain slices with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in ACSF for 30-60 minutes at room temperature or 37°C.[13][14] The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.

-

Wash the preparation with dye-free ACSF for at least 30 minutes to allow for de-esterification of the dye within the cells.

-

-

Imaging:

-

Mount the preparation on a fluorescence microscope equipped with a sensitive camera (e.g., CCD or sCMOS).

-

Excite the dye at its appropriate wavelength(s) (e.g., 340 nm and 380 nm for Fura-2 for ratiometric imaging) and capture the emitted fluorescence.[14]

-

Record baseline fluorescence, then stimulate the neurons (e.g., electrically or with a chemical agonist) to induce calcium transients.

-

Apply Seletracetam and repeat the stimulation to observe its effect on calcium influx.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF/F) or, for ratiometric dyes like Fura-2, the ratio of emissions at the two excitation wavelengths to determine the relative change in intracellular calcium concentration.

-

Synaptic Vesicle Recycling Assay (FM1-43 Staining)

Objective: To assess the effect of Seletracetam on the dynamics of synaptic vesicle endocytosis and exocytosis.

Protocol:

-

Loading (Staining):

-

Stimulate the neurons (e.g., with high K+ solution or electrical field stimulation) in the presence of the styryl dye FM1-43 (typically 10-15 µM).[15][16] This causes synaptic vesicles to undergo exocytosis and then endocytosis, trapping the dye inside the newly formed vesicles.

-

Wash the preparation thoroughly with dye-free solution to remove all extracellular and membrane-bound dye.

-

-

Imaging and Unloading (Destaining):

-

Image the fluorescently labeled presynaptic terminals using a fluorescence microscope.

-

Induce a second round of stimulation in the absence of the dye. This will cause the dye-loaded vesicles to fuse with the presynaptic membrane and release the FM1-43, leading to a decrease in fluorescence (destaining).

-

Record the rate and extent of destaining as a measure of synaptic vesicle exocytosis.

-

-

Analysis with Seletracetam:

-

Perform the loading and/or unloading steps in the presence of Seletracetam to determine its effect on the rate of synaptic vesicle cycling.

-

Conclusion

The in vitro data strongly support the role of Seletracetam as a potent modulator of synaptic transmission. Its primary interaction with SV2A, coupled with its inhibitory effects on N-type calcium channels, provides a multi-faceted mechanism for reducing neuronal hyperexcitability. The experimental protocols outlined in this guide offer a robust framework for further investigation into the nuanced effects of Seletracetam and other SV2A ligands on neuronal function. The continued application of these in vitro models will be invaluable for the preclinical development and characterization of novel antiepileptic therapies.

References

- 1. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons [en.bio-protocol.org]

- 2. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SV2 regulates neurotransmitter release via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Levetiracetam reverses synaptic deficits produced by overexpression of SV2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Seletracetam (ucb 44212) inhibits high-voltage-activated Ca2+ currents and intracellular Ca2+ increase in rat cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer’s Disease: Implications for Treatment [frontiersin.org]

- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

The Modulatory Role of Seletracetam on Synaptic Vesicle Glycoprotein 2A: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seletracetam (B1680945), a pyrrolidone derivative and a structural analog of levetiracetam (B1674943), has emerged as a high-affinity ligand for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][2] This protein is a crucial component of the presynaptic terminal, playing a pivotal role in the regulation of neurotransmitter release.[3][4] The interaction between seletracetam and SV2A has been a subject of intense research, particularly in the context of epilepsy, a neurological disorder characterized by recurrent seizures.[5][6] This technical guide provides a comprehensive overview of the effect of seletracetam on SV2A, detailing its binding characteristics, mechanism of action, and the experimental protocols used to elucidate these properties.

Quantitative Analysis of SV2A Ligand Interactions

The binding affinity and in vivo efficacy of seletracetam have been compared with other SV2A ligands, notably levetiracetam and brivaracetam. The following tables summarize the key quantitative data from various preclinical studies.

| Ligand | Binding Affinity for SV2A (Relative to Levetiracetam) | Reference |

| Seletracetam | ~10-fold higher | [1][6] |

| Brivaracetam | ~10-30-fold higher | [7] |

| Levetiracetam | Baseline |

| Ligand | Anticonvulsant Potency (ED₅₀) in Audiogenic Seizure Models (Mice) | Reference |

| Seletracetam | 0.17 mg/kg (i.p.) | [1] |

| Brivaracetam | 2.4 mg/kg (i.p.) | [8] |

| Levetiracetam | 30 mg/kg (i.p.) | [8] |

Mechanism of Action: Modulation of Neurotransmitter Release

Seletracetam exerts its effects primarily through its high-affinity and stereospecific binding to SV2A.[3][5] This interaction is believed to modulate the function of SV2A, which is involved in the exocytosis of synaptic vesicles and the subsequent release of neurotransmitters.[3][9] While the precise molecular mechanism is still under investigation, it is hypothesized that by binding to SV2A, seletracetam influences the presynaptic release of neurotransmitters like glutamate (B1630785) and GABA, thereby reducing neuronal hyperexcitability that can lead to seizures.[10]

In addition to its primary action on SV2A, seletracetam has also been shown to inhibit high-voltage-activated N-type calcium channels.[1][3] This dual mechanism contributes to an overall reduction in neuronal excitability by decreasing calcium influx during an action potential and modulating neurotransmitter release.[1]

Signaling Pathway of Seletracetam's Action

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of seletracetam with SV2A.

Radioligand Binding Assay for SV2A

This assay is used to determine the binding affinity of a ligand (e.g., seletracetam) for its receptor (SV2A).

Workflow Diagram:

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a multi-well plate, add a constant amount of brain membrane preparation to each well.

-

Add a fixed concentration of a radiolabeled ligand that binds to SV2A (e.g., [³H]-ucb 30889).

-

Add varying concentrations of the unlabeled competitor ligand (seletracetam).

-

To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., levetiracetam) to a set of control wells.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor ligand.

-

Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Workflow Diagram:

Detailed Protocol:

-

Probe Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula into the target brain region (e.g., hippocampus) using stereotaxic coordinates.

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for a specified period.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Connect the probe to a microinfusion pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for an equilibration period to establish a stable baseline of neurotransmitter levels.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration and Sample Collection:

-

Administer seletracetam to the animal via the desired route (e.g., intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals for several hours post-administration.

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples for neurotransmitter content (e.g., glutamate, GABA) using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.[11]

-

-

Data Analysis:

-

Quantify the concentration of each neurotransmitter in the dialysate samples.

-

Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of seletracetam on neurotransmitter release.

-

Electroencephalography (EEG) Recording in Rodent Models of Epilepsy

EEG is used to record the electrical activity of the brain and is a critical tool for assessing the anticonvulsant effects of drugs in animal models of epilepsy.

Workflow Diagram:

Detailed Protocol:

-

Electrode Implantation:

-

Anesthetize the animal (e.g., mouse or rat) and place it in a stereotaxic frame.[12]

-

Surgically implant recording electrodes onto the surface of the cortex (epidural) or into specific brain regions (depth electrodes). A reference and ground electrode are also implanted.[13]

-

Secure the electrode assembly to the skull with dental cement.[12]

-

Allow the animal to recover fully from surgery.

-

-

EEG Recording:

-

Connect the implanted electrodes to an EEG amplification and recording system.

-

Place the animal in a recording chamber that allows for free movement and video monitoring.

-

Record baseline EEG activity for a defined period.

-

-

Seizure Induction and Drug Testing:

-

Administer seletracetam to the animal.

-

After a specified pretreatment time, induce seizures using an appropriate model (e.g., audiogenic stimulation for sound-induced seizures).

-

Record the EEG and behavior of the animal during and after seizure induction.

-

-

Data Analysis:

-

Visually and/or automatically analyze the EEG recordings to identify and quantify seizure activity.

-

Parameters such as the latency to seizure onset, duration of the seizure, and severity of behavioral convulsions are measured.

-

Compare the seizure parameters in the drug-treated group to a vehicle-treated control group to determine the anticonvulsant efficacy of seletracetam.

-

Conclusion

Seletracetam is a potent and selective ligand of SV2A, demonstrating a higher binding affinity and greater in vivo efficacy in preclinical models of epilepsy compared to its predecessor, levetiracetam. Its dual mechanism of action, involving the modulation of neurotransmitter release via SV2A and the inhibition of N-type calcium channels, underscores its potential as an antiepileptic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of seletracetam and other SV2A ligands, which will be crucial for a deeper understanding of their therapeutic effects and for the development of novel treatments for epilepsy and other neurological disorders. Although the clinical development of seletracetam has been halted, the knowledge gained from its study continues to be invaluable to the field of neuroscience and drug discovery.[1][14]

References

- 1. Seletracetam - Wikipedia [en.wikipedia.org]

- 2. Seletracetam (UCB 44212) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. epilepsy.com [epilepsy.com]

- 5. Seletracetam | C10H14F2N2O2 | CID 9942725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 9. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Mouse EEG implantation and monitoring [protocols.io]

- 13. Protocol to record and quantify absence seizures in rats using EEG arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Seletracetam, a small molecule SV2A modulator for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Seletracetam Lithium Bromide Crystal: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seletracetam, a pyrrolidone derivative structurally related to levetiracetam, is a potent synaptic vesicle glycoprotein (B1211001) 2A (SV2A) modulator that was under investigation for the treatment of epilepsy.[1][2] This technical guide provides a comprehensive overview of the structural aspects of Seletracetam, with a focus on the anticipated, though not publicly detailed, structural analysis of its lithium bromide crystal form. While specific crystallographic data for the Seletracetam lithium bromide co-crystal is not available in the public domain, this document outlines the established methodologies and theoretical frameworks required for such an analysis. It serves as a resource for researchers in crystallography, medicinal chemistry, and drug development by detailing the necessary experimental protocols and data interpretation.

Introduction to Seletracetam

Seletracetam (UCB 44212) is a second-generation antiepileptic drug candidate designed to offer higher potency and efficacy than its predecessor, levetiracetam.[2] Its primary mechanism of action involves high-affinity, stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A), a key protein in the regulation of neurotransmitter release.[2][3] By modulating SV2A function, Seletracetam is thought to reduce excessive neuronal activity.[4][5] Additionally, it has been shown to inhibit N-type calcium channels, further contributing to its anticonvulsant properties by preventing the large influx of calcium ions associated with epileptic seizures.[2] The development of a lithium bromide salt form of Seletracetam was likely pursued to improve its physicochemical properties, such as stability and bioavailability.

Physicochemical Properties of Seletracetam

A summary of the known physicochemical properties of Seletracetam is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄F₂N₂O₂ | [6] |

| Molar Mass | 232.23 g/mol | [6] |

| Oral Bioavailability | >90% | [2][7] |

| Elimination Half-Life | ~8 hours | [2][7] |

| Protein Binding | <10% | [7] |

| Primary Metabolism | Hydrolysis of the acetamide (B32628) group | [5] |

Hypothetical Structural Analysis Workflow

The structural elucidation of a novel co-crystal like this compound would follow a well-defined workflow, beginning with synthesis and crystallization, followed by comprehensive characterization using various analytical techniques.

Caption: A hypothetical workflow for the structural analysis of this compound.

Experimental Methodologies

Synthesis and Crystallization

The synthesis of Seletracetam has been described in the literature, often involving chiral synthesis strategies to obtain the desired stereoisomer.[8] The formation of the lithium bromide co-crystal would involve reacting Seletracetam with a stoichiometric amount of lithium bromide in a suitable solvent system. Crystallization would then be induced through various techniques such as slow evaporation, vapor diffusion, or cooling crystallization, screened across a range of solvents to obtain single crystals of suitable quality for X-ray diffraction.

X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Protocol:

-

Crystal Mounting: A suitable single crystal of this compound would be selected and mounted on a goniometer head.

-

Data Collection: The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. A series of diffraction images would be recorded as the crystal is rotated.

-

Data Processing: The collected images would be processed to integrate the diffraction spot intensities and correct for experimental factors such as absorption and polarization.

-

Structure Solution and Refinement: The processed data would be used to solve the crystal structure, typically using direct methods or Patterson synthesis to determine the initial positions of the atoms. The atomic positions and thermal parameters would then be refined against the experimental data to achieve the best possible fit.

Spectroscopic and Thermal Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure of Seletracetam in solution. ⁷Li and ¹⁵N NMR could provide insights into the coordination environment of the lithium ion and the nitrogen atoms within the pyrrolidone ring and amide group.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques would be used to identify characteristic functional groups and confirm the formation of the co-crystal by observing shifts in vibrational frequencies upon salt formation.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): DSC would be used to determine the melting point and thermal stability of the co-crystal, while TGA would provide information on its decomposition profile and solvent content.

Seletracetam's Mechanism of Action: A Signaling Pathway

Seletracetam's primary therapeutic effect is mediated through its interaction with SV2A, which modulates neurotransmitter release. A simplified representation of this pathway is shown below.

Caption: Simplified signaling pathway for Seletracetam's mechanism of action.

Anticipated Crystal Structure Features

Based on the known structure of lithium bromide (a simple cubic lattice) and the molecular structure of Seletracetam, a hypothetical crystal structure of this compound would likely feature:

-

Ionic Interactions: Strong electrostatic interactions between the lithium cation (Li⁺) and the bromide anion (Br⁻).

-

Coordination of Lithium: The Li⁺ ion would likely be coordinated by the electronegative oxygen atoms of the carbonyl groups in the pyrrolidone ring and the amide side chain of Seletracetam, as well as by the bromide ions.

-

Hydrogen Bonding: Intermolecular hydrogen bonds would be expected between the amide N-H groups and the carbonyl oxygen atoms or bromide ions, playing a crucial role in the overall crystal packing.

-

Packing Motifs: The packing of the molecules would be influenced by a combination of these interactions, aiming to achieve a thermodynamically stable arrangement.

The precise details of these interactions, including bond lengths, bond angles, and torsion angles, would be revealed by a successful single-crystal X-ray diffraction study. This data would be invaluable for understanding the solid-state properties of the drug substance and for computational modeling studies aimed at designing new SV2A modulators.

Conclusion

While the definitive crystal structure of this compound remains to be publicly disclosed, this technical guide provides a robust framework for its anticipated structural analysis. The methodologies outlined herein represent the standard for the characterization of pharmaceutical co-crystals. A detailed understanding of the solid-state structure of this and related compounds is critical for optimizing drug formulation, ensuring stability, and ultimately, for the rational design of next-generation antiepileptic therapies. Researchers in the field are encouraged to apply these principles to further the understanding of SV2A modulators and their interactions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Seletracetam - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Seletracetam | C10H14F2N2O2 | CID 9942725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Seletracetam|Ucb-44212 | synaptic vesicle glycoprotein 2A (SV2A) ligand | CAS# 357336-74-4 | antiepileptic agent|InvivoChem [invivochem.com]

- 7. Seletracetam (UCB 44212) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Nootropic Potential of Seletracetam Derivatives: A Technical Guide for Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Seletracetam, a high-affinity ligand for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), has been primarily investigated for its potent anticonvulsant properties. However, the critical role of SV2A in synaptic function and cognitive processes suggests that Seletracetam and its derivatives represent a promising, yet underexplored, frontier in the development of novel nootropic agents. This technical guide synthesizes the existing preclinical and clinical data, outlines the theoretical framework for the cognitive-enhancing effects of these compounds, and provides detailed experimental protocols for their evaluation. While direct evidence for the nootropic effects of Seletracetam derivatives is currently limited, the strong correlation between SV2A modulation and cognitive function provides a compelling rationale for their further investigation. This document is intended to serve as a foundational resource for researchers and drug developers interested in exploring this novel class of potential cognitive enhancers.

Introduction: The Racetam Family and the Emergence of Seletracetam

The racetam class of drugs, with piracetam (B1677957) as its progenitor, has long been associated with nootropic effects, though their precise mechanisms of action have remained somewhat elusive[1]. Levetiracetam (B1674943), a well-known antiepileptic drug, was a significant advancement, with its primary binding site identified as the synaptic vesicle glycoprotein 2A (SV2A)[2][3][4]. Seletracetam, a structural analog of levetiracetam, exhibits a significantly higher binding affinity for SV2A, suggesting a more potent modulation of its function[5]. While the development of Seletracetam has focused on epilepsy, its potent interaction with a key protein in neurotransmitter release warrants a thorough examination of its potential cognitive-enhancing effects.

The Role of SV2A in Cognition: The Therapeutic Target

SV2A is a transmembrane protein located on synaptic vesicles and is integral to the regulation of neurotransmitter release. Its ubiquitous expression in the brain and involvement in synaptic vesicle trafficking underscore its importance in maintaining normal synaptic function[2][3][4].

Recent studies have increasingly linked SV2A to cognitive processes:

-

Synaptic Plasticity: SV2A is implicated in processes of long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory[6][7][8][9].

-

Cognitive Decline: Reduced levels of SV2A have been observed in patients with Alzheimer's disease, correlating with cognitive impairment.

-

Levetiracetam Studies: Clinical and preclinical studies on levetiracetam, while not showing broad cognitive enhancement, have suggested modest improvements in specific cognitive domains like executive function and visuospatial processing, particularly in individuals with underlying neurological conditions[10].

The modulation of SV2A by Seletracetam and its derivatives, therefore, presents a plausible mechanism for enhancing cognitive functions that are dependent on optimal synaptic transmission and plasticity.

Quantitative Data on Seletracetam and Related Compounds

To date, the majority of publicly available quantitative data for SV2A ligands focuses on their anticonvulsant properties. The following table summarizes key binding affinity data for Seletracetam and its structural analog, levetiracetam. Data for a broader range of Seletracetam derivatives with cognitive endpoints is a significant gap in the current literature.

| Compound | Target | Binding Affinity (Ki or IC50) | Species | Assay Method | Reference |

| Seletracetam | SV2A | High affinity (reported to be higher than levetiracetam) | Rat/Human | Radioligand binding assay | [5] |

| Levetiracetam | SV2A | ~0.7 µM (IC50) | Human | Radioligand binding with [³H]ucb 30889 | [11] |

| ucb 30889 | SV2A | ~0.03 µM (IC50) | Human | Radioligand binding with [³H]ucb 30889 | [11] |

| ucb L060 | SV2A | ~10 µM (IC50) | Human | Radioligand binding with [³H]ucb 30889 | [11] |

Note: The lack of extensive public data on a series of Seletracetam derivatives highlights a critical area for future research to establish a clear structure-activity relationship for cognitive enhancement.

Experimental Protocols for Nootropic Evaluation

The following are detailed methodologies for key behavioral assays used to assess the potential nootropic effects of Seletracetam derivatives in rodent models.

Novel Object Recognition (NOR) Test

This test assesses recognition memory, which is dependent on the integrity of the hippocampus and perirhinal cortex.

-

Apparatus: A square open-field arena (e.g., 50x50x50 cm) made of a non-porous material for easy cleaning. A video camera is mounted above the arena to record the sessions.

-

Objects: Two sets of identical objects and one novel object are required. The objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the animal cannot displace them.

-

Procedure:

-

Habituation (Day 1): Each animal is placed in the empty arena for 5-10 minutes to acclimate to the environment.

-

Familiarization/Training (Day 2): Two identical objects (A1 and A2) are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

-

Testing (Day 2 or 3): After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), one of the familiar objects is replaced with a novel object (B). The animal is returned to the arena, and the time spent exploring the familiar object (A) and the novel object (B) is recorded for a set period (e.g., 5 minutes).

-

-

Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test

The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint. A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues on the walls. A video tracking system records the animal's swim path.

-

Procedure:

-

Acquisition Phase (Days 1-5): The animal undergoes a series of trials (e.g., 4 trials per day) to learn the location of the hidden platform. For each trial, the animal is placed into the water at one of four quasi-random start locations and allowed to swim until it finds the platform or for a maximum time (e.g., 60-90 seconds). If the animal fails to find the platform, it is gently guided to it. The animal is allowed to remain on the platform for 15-30 seconds.

-

Probe Trial (Day 6): The platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds).

-

-

Data Analysis:

-

Acquisition: Latency to find the platform, swim speed, and path length are measured across trials. A decrease in these parameters indicates learning.

-

Probe Trial: The time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location are measured as indicators of memory retention.

-

Passive Avoidance Test

This test assesses fear-motivated learning and memory.

-

Apparatus: A two-chambered box with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid that can deliver a mild foot shock.

-

Procedure:

-

Acquisition/Training Trial: The animal is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. When the animal enters the dark compartment (which rodents naturally prefer), the door closes, and a mild, brief foot shock is delivered.

-

Retention/Test Trial: After a set retention interval (e.g., 24 or 48 hours), the animal is placed back in the light compartment, and the door to the dark compartment is opened. The latency to enter the dark compartment is recorded.

-

-

Data Analysis: A longer latency to enter the dark compartment in the test trial compared to the training trial indicates that the animal has learned and remembers the aversive stimulus associated with that chamber.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for Nootropic Effects

The primary mechanism of Seletracetam derivatives is the modulation of SV2A. While the downstream effects on cognition are not fully elucidated, a plausible pathway involves the fine-tuning of neurotransmitter release, which is crucial for synaptic plasticity.

Caption: Hypothesized signaling pathway for the nootropic effects of Seletracetam derivatives.

General Experimental Workflow for Nootropic Drug Discovery

The following diagram outlines a typical workflow for the preclinical evaluation of potential nootropic compounds like Seletracetam derivatives.

Caption: General experimental workflow for preclinical nootropic drug discovery.

Structure-Activity Relationship (SAR) and Future Directions

The development of potent nootropic agents from the Seletracetam scaffold will depend on a systematic exploration of its structure-activity relationship. Key areas for modification and investigation include:

-

Pyrrolidone Ring Substitutions: Modifications to the pyrrolidone core could influence binding affinity and selectivity for SV2A.

-

Side Chain Alterations: The ethyl group at the chiral center is a potential site for modification to optimize pharmacokinetic and pharmacodynamic properties.

-

Bioisosteric Replacements: Replacing key functional groups with bioisosteres could lead to improved metabolic stability and brain penetrability.

Future research should focus on synthesizing a library of Seletracetam derivatives and systematically evaluating them using the in vitro and in vivo assays outlined in this guide. This will be crucial for identifying lead compounds with potent nootropic activity and a favorable safety profile.

Conclusion

Seletracetam and its derivatives represent a compelling class of compounds for the development of novel nootropics. Their high affinity for SV2A, a key regulator of synaptic function, provides a strong biological rationale for their potential to enhance cognitive processes. While direct evidence for their nootropic effects is still nascent, the information and protocols provided in this technical guide offer a solid framework for initiating and advancing research in this promising area. A focused effort on synthesizing and testing new derivatives is warranted to unlock the full therapeutic potential of this chemical scaffold for the treatment of cognitive deficits.

References

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Seletracetam enhances short term depression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impairments of Long-Term Synaptic Plasticity in the Hippocampus of Young Rats during the Latent Phase of the Lithium-Pilocarpine Model of Temporal Lobe Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of antiepileptic drugs on associative LTP-like plasticity in human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Levetiracetam Reduced the Basal Excitability of the Dentate Gyrus without Restoring Impaired Synaptic Plasticity in Rats with Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential effects of levetiracetam on hippocampal CA1 synaptic plasticity and molecular changes in the dentate gyrus in epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Trajectory of a Promising Antiepileptic: The Development and Discontinuation of Seletracetam

A Technical Overview for Researchers and Drug Development Professionals

Brussels, Belgium - Seletracetam (B1680945) (UCB 44212), a pyrrolidone derivative structurally related to the successful antiepileptic drug (AED) levetiracetam (B1674943), emerged from UCB Pharma's discovery program as a potent and highly selective ligand for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][2] Preclinical studies showcased its promising profile, suggesting a broad spectrum of anticonvulsant activity and a high tolerability margin.[1][2] Despite these early indicators of success, the development of seletracetam was ultimately halted in favor of another SV2A ligand, brivaracetam (B1667798). This guide provides an in-depth technical examination of the historical development of seletracetam, its proposed mechanism of action, a summary of key experimental findings, and the strategic decisions that led to its discontinuation.

Discovery and Preclinical Development: A Tale of Enhanced Affinity

Seletracetam was identified through a rational drug discovery program aimed at identifying novel SV2A ligands with potentially superior properties to levetiracetam.[3] The primary characteristic that set seletracetam apart was its significantly higher binding affinity for SV2A, reported to be approximately 10-fold greater than that of levetiracetam.[3][4] This enhanced affinity was hypothesized to translate into greater potency and efficacy in seizure control.

Binding Affinity for SV2A

While specific Ki values for seletracetam are not widely published in readily available literature, the consistent reporting of a 10-fold higher affinity compared to levetiracetam was a key driver in its development. This superior binding characteristic was a central tenet of its preclinical value proposition.

Preclinical Efficacy in Animal Models of Epilepsy

Seletracetam demonstrated potent anticonvulsant effects across a range of animal models, predicting efficacy against both partial-onset and generalized seizures.[1]

Table 1: Preclinical Efficacy of Seletracetam in Animal Models

| Animal Model | Seizure Type Modeled | Efficacy (ED50) | Route of Administration |

| Audiogenic Seizure Susceptible Mice | Generalized Tonic-Clonic Seizures | 0.17 mg/kg | Intraperitoneal (i.p.) |

| Corneal Kindling in Mice | Secondarily Generalized Seizures | 0.31 mg/kg | Intraperitoneal (i.p.) |

| Hippocampal Kindled Rats | Complex Partial and Secondarily Generalized Seizures | 0.23 mg/kg (MAD) | Oral (p.o.) |

| GAERS Rats | Absence Seizures | 0.15 mg/kg | Intraperitoneal (i.p.) |

ED50: Median Effective Dose required to protect 50% of animals from seizures. MAD: Minimum Active Dose.

Preclinical Safety and Tolerability

In animal studies, seletracetam was reported to have a high central nervous system (CNS) tolerability profile, suggesting a wide therapeutic window.[1][2]

Mechanism of Action: Modulation of Synaptic Vesicle Function

The primary mechanism of action of seletracetam, like other racetam AEDs, is its stereospecific binding to SV2A.[5][6] SV2A is a transmembrane protein found in synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release.[5][6][7][8][9]

While the precise downstream effects of SV2A modulation are still under investigation, the prevailing hypothesis is that binding of ligands like seletracetam to SV2A stabilizes the protein's function, leading to a reduction in aberrant, high-frequency neuronal firing that characterizes seizures.[5] This is thought to be achieved by modulating the release of neurotransmitters such as glutamate (B1630785) and GABA.[6]

Experimental Protocols

Audiogenic Seizure Susceptible Mouse Model

This model utilizes strains of mice, such as the DBA/2, that are genetically predisposed to seizures upon exposure to a high-intensity auditory stimulus.[10]

-

Apparatus: A sound-attenuated chamber equipped with a high-frequency sound source (e.g., an electric bell) capable of producing a stimulus of a specific intensity (typically 100-120 dB).

-

Procedure:

-

Mice are individually placed in the chamber.

-

Following a brief acclimatization period, the auditory stimulus is presented for a fixed duration (e.g., 60 seconds).

-

Seizure responses are observed and scored based on a standardized scale, typically including phases of wild running, clonic seizures, tonic seizures, and respiratory arrest.

-

The efficacy of the test compound, administered prior to the stimulus, is determined by its ability to prevent or reduce the severity of the seizure response.

-

Amygdala Kindling Rat Model

The kindling model involves repeated, initially sub-convulsive electrical stimulation of a specific brain region, typically the amygdala, leading to the progressive development of more severe, secondarily generalized seizures.[11][12] This model is considered to be representative of temporal lobe epilepsy.[13]

-

Surgical Preparation: Rats are surgically implanted with a bipolar electrode in the basolateral amygdala.

-

Stimulation Protocol:

-

After a recovery period, a daily electrical stimulus is delivered through the implanted electrode.

-

The behavioral seizure response is scored using a standardized scale, such as the Racine scale.

-

Stimulation continues daily until a fully kindled state (e.g., consistent Class 5 seizures) is achieved.

-

-

Drug Testing: Once fully kindled, the effect of an AED is assessed by administering the compound prior to the electrical stimulation and observing its impact on seizure severity and duration.

Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model

The GAERS model is an inbred strain of Wistar rats that spontaneously exhibit absence-like seizures characterized by spike-and-wave discharges on electroencephalogram (EEG) recordings.[14][15][16][17]

-

Animal Model: GAERS rats that have reached an age where spontaneous seizures are frequent.

-

EEG Recording: Animals are often implanted with cortical electrodes for continuous EEG monitoring to quantify the number and duration of spike-and-wave discharges.

-

Procedure:

-

A baseline period of EEG recording is established to determine the pre-treatment seizure frequency.

-

The test compound is administered, and EEG is continuously recorded.

-

The efficacy of the compound is determined by the percentage reduction in the cumulative duration of spike-and-wave discharges compared to the baseline period.

-

Clinical Development: Phase II Trials

A proof-of-principle study in photosensitive epilepsy patients demonstrated that seletracetam was highly potent in suppressing the photoparoxysmal EEG response.[20] This study highlighted the compound's rapid onset of action and dose-dependent efficacy.[20]

Table 2: Summary of Reported Adverse Events in a Photosensitivity Study

| Adverse Event | Frequency with Seletracetam | Frequency with Placebo |

| Somnolence | 32% | <5% |

| Dizziness | 21% | <5% |

| Headache | 14% | <5% |

| Feeling Drunk | 7% | <5% |

| Data from a single-dose study in photosensitive patients.[20] |

The main Phase II studies were designed to assess the efficacy and safety of seletracetam as an add-on therapy for adult patients with refractory partial-onset seizures.[18][19]

Discontinuation of Development

In July 2007, UCB announced that the development of seletracetam was being put on hold.[13] Subsequently, in 2010, the company's financial reports and strategic updates indicated a clear shift in focus towards the development of brivaracetam.[21]

The decision to discontinue the development of seletracetam was not based on significant safety concerns but rather on a strategic assessment of the two molecules. While seletracetam had shown efficacy, its performance in clinical trials was reportedly less than what had been anticipated based on its potent preclinical profile. In contrast, brivaracetam was perceived to have a more favorable overall profile, which ultimately led to its selection for further development and eventual market approval.

Conclusion

Seletracetam represented a promising second-generation SV2A ligand with a strong preclinical rationale for development. Its high affinity for its molecular target and potent efficacy in animal models of epilepsy positioned it as a potential successor to levetiracetam. However, the translation of this preclinical promise into a sufficiently differentiated clinical profile proved challenging. The strategic decision by UCB Pharma to prioritize the development of brivaracetam ultimately led to the discontinuation of the seletracetam program. The story of seletracetam serves as a valuable case study in pharmaceutical research and development, highlighting the complexities of translating preclinical potency into clinical superiority and the strategic considerations that shape a company's development pipeline.

References

- 1. Seletracetam (UCB 44212) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.viamedica.pl [journals.viamedica.pl]

- 5. What are SV2A modulators and how do they work? [synapse.patsnap.com]

- 6. Video: Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein [jove.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. SV2 regulates neurotransmitter release via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synaptic Vesicle Glycoprotein 2A: Features and Functions [frontiersin.org]

- 10. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]

- 11. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]

- 13. psychogenics.com [psychogenics.com]

- 14. The genetic absence epilepsy rat from Strasbourg as a model to decipher the neuronal and network mechanisms of generalized idiopathic epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GAERS - Wikipedia [en.wikipedia.org]

- 16. Preclinical Epilepsy CRO - GAERS Model and EEG Biomarkers [synapcell.com]

- 17. About: GAERS [dbpedia.org]

- 18. Seletracetam | UCB [ucb.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. ucb.com [ucb.com]

An In-depth Technical Guide to Seletracetam and the Potential of Seletracetam Lithium Bromide Co-crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Seletracetam, a potent antiepileptic agent, and explores the scientific basis and potential formulation of Seletracetam Lithium Bromide. This document details the chemical properties, mechanism of action, and experimental protocols for both individual compounds and their potential co-crystal form.

Introduction to Seletracetam and Lithium Bromide

Seletracetam , with the CAS number 357336-74-4 , is a pyrrolidone derivative and a structural analog of the antiepileptic drug levetiracetam.[1][2] It was developed by UCB Pharma as a potential treatment for epilepsy.[1][3]

Lithium Bromide (LiBr), CAS number 7550-35-8 , is an inorganic salt with a history of use in medicine, including as a sedative, and is also widely used in industrial applications such as air conditioning systems due to its hygroscopic nature.[4][5]

While a combined "this compound" as a single chemical entity with its own CAS number is not registered, scientific evidence supports the formation of ionic co-crystals between racetam compounds and lithium salts, including lithium bromide.[6][7] A commercial supplier, MedChemExpress, also lists "this compound," suggesting its availability as a research chemical, likely in a co-crystal or salt form.[8] This guide will, therefore, treat "this compound" as a potential co-crystal formulation.

Chemical and Physical Properties

The chemical and physical properties of Seletracetam and Lithium Bromide are summarized in the tables below.

Table 1: Chemical Properties of Seletracetam

| Property | Value |

| CAS Number | 357336-74-4 |

| Molecular Formula | C₁₀H₁₄F₂N₂O₂ |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | (2S)-2-[(4R)-4-(2,2-difluoroethenyl)-2-oxopyrrolidin-1-yl]butanamide |

| Appearance | Off-white to light yellow solid powder[2] |

| LogP | 1.966[2] |

| Hydrogen Bond Donor Count | 1[2] |

| Hydrogen Bond Acceptor Count | 4[2] |

| Rotatable Bond Count | 4[2] |

Table 2: Chemical and Physical Properties of Lithium Bromide

| Property | Value |

| CAS Number | 7550-35-8 |

| Molecular Formula | LiBr |

| Molecular Weight | 86.85 g/mol |

| Appearance | White, hygroscopic crystalline solid |

| Melting Point | 552 °C |

| Boiling Point | 1265 °C |

| Density | 3.464 g/cm³ |

| Solubility in Water | Highly soluble |

Mechanism of Action

Seletracetam

Seletracetam's primary mechanism of action involves its high-affinity, stereospecific binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A) .[1][3] SV2A is a crucial protein in the regulation of neurotransmitter release. By modulating SV2A, Seletracetam is thought to reduce neuronal hyperexcitability.[1][3]

Additionally, Seletracetam has been shown to inhibit N-type calcium channels , which play a role in high-voltage-activated calcium currents.[1] This dual action contributes to its potent anticonvulsant effects observed in animal models.[1]

Lithium Bromide

Lithium ions are known to have complex effects on the central nervous system. Historically, lithium bromide was used as a sedative. The therapeutic effects of lithium are thought to be mediated through its interaction with various signal transduction pathways, including the inositol (B14025) phosphate (B84403) pathway and glycogen (B147801) synthase kinase 3 (GSK-3).

Experimental Protocols

Synthesis of Seletracetam

While detailed industrial synthesis protocols are proprietary, a general synthetic route for Seletracetam has been described in patents and scientific literature. The synthesis generally involves the alkylation of a pyrrolidone derivative with (R)-2-bromobutanoic acid, followed by amidation.[1]

Synthesis of Lithium Bromide

Lithium bromide can be synthesized through the reaction of lithium carbonate with hydrobromic acid[4]:

Li₂CO₃ + 2HBr → 2LiBr + H₂O + CO₂

Alternatively, it can be prepared by the reaction of lithium hydroxide (B78521) with hydrobromic acid[4]:

LiOH + HBr → LiBr + H₂O

Proposed Synthesis of this compound Co-crystal

Based on the established methods for forming co-crystals of racetams with lithium salts, two primary methods can be proposed for the synthesis of this compound co-crystals: mechanochemical grinding and solution crystallization.[6][7]

Method 1: Mechanochemical Grinding (Solid-State Synthesis)

-

Reagents: Seletracetam and anhydrous Lithium Bromide.

-

Procedure:

-

Accurately weigh equimolar amounts of Seletracetam and anhydrous Lithium Bromide.

-

Combine the powders in an agate mortar.

-

Grind the mixture manually with a pestle for approximately 10-15 minutes. The hygroscopic nature of lithium bromide may facilitate the reaction.

-

The resulting powder is the this compound co-crystal.

-

Method 2: Solution Crystallization

-

Reagents: Seletracetam, Lithium Bromide, and a suitable solvent (e.g., water, ethanol, or a mixture).

-

Procedure:

-

Dissolve equimolar amounts of Seletracetam and Lithium Bromide in a minimal amount of the chosen solvent with gentle heating if necessary.

-

Allow the solution to cool slowly to room temperature.

-

Further cooling in a refrigerator or ice bath may promote crystallization.

-

Collect the formed crystals by filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

-

Analytical Methods

For Seletracetam:

-

High-Performance Liquid Chromatography (HPLC): A common method for the quantification of Seletracetam in pharmaceutical formulations and biological samples.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for the determination of Seletracetam and its metabolites.

For Lithium Bromide:

-

Ion Chromatography: Can be used to determine the concentration of bromide ions.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method for the quantification of lithium.

For this compound Co-crystal Characterization:

-

Powder X-ray Diffraction (PXRD): To confirm the formation of a new crystalline phase distinct from the starting materials.

-

Single-Crystal X-ray Diffraction: To determine the precise crystal structure of the co-crystal.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the co-crystal.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and solvent/water content.

-

Hot-Stage Microscopy (HSM): To visually observe thermal transitions.

Potential Advantages of a this compound Co-crystal

The formation of a co-crystal between an active pharmaceutical ingredient (API) and a co-former can significantly alter the physicochemical properties of the API. Potential advantages of a this compound co-crystal could include:

-

Improved Solubility and Dissolution Rate: This could potentially lead to enhanced bioavailability.

-

Modified Stability: Increased stability towards humidity and temperature.

-

Synergistic Pharmacological Effects: The combination of an anticonvulsant (Seletracetam) and a mood-stabilizing ion (lithium) could offer therapeutic benefits in certain neurological and psychiatric disorders.

Conclusion

Seletracetam is a promising antiepileptic drug candidate with a well-defined mechanism of action. The formation of an ionic co-crystal with lithium bromide presents an intriguing opportunity for the development of a novel pharmaceutical formulation with potentially enhanced physicochemical properties and a unique pharmacological profile. Further research is warranted to fully characterize the "this compound" co-crystal and to explore its therapeutic potential in preclinical and clinical studies. This guide provides a foundational understanding for researchers and drug development professionals interested in pursuing this line of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Seletracetam|Ucb-44212 | synaptic vesicle glycoprotein 2A (SV2A) ligand | CAS# 357336-74-4 | antiepileptic agent|InvivoChem [invivochem.com]

- 3. Seletracetam (UCB 44212) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel pharmaceutical compositions through co-crystallization of racetams and Li+ salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Combining piracetam and lithium salts: ionic co-crystals and co-drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Protocol for the Dissolution of Seletracetam Lithium Bromide for In Vivo Research

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Seletracetam lithium bromide solutions for in vivo experimental use. Seletracetam is a high-affinity ligand for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), exhibiting potent anticonvulsant properties. Proper dissolution and formulation are critical for ensuring accurate dosing and obtaining reliable results in animal studies.

Introduction to Seletracetam

Seletracetam is a pyrrolidone derivative, structurally related to levetiracetam, that demonstrates a high binding affinity for SV2A.[1][2] Its mechanism of action is primarily attributed to its modulation of SV2A, which is involved in the regulation of neurotransmitter release.[1] Additionally, Seletracetam has been shown to inhibit high-voltage-activated N-type calcium channels, which contributes to its anti-epileptic effects by reducing excessive neuronal excitation.[1] The lithium bromide salt of Seletracetam is often used in research settings.

Solubility and Vehicle Selection